2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide
Description
2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide is a benzohydrazide derivative characterized by a pyridine ring substituted at the fourth position with a methylamino linker connected to a benzohydrazide core. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including antimicrobial, anticancer, and corrosion inhibition studies. Its reactivity stems from the hydrazide group (–NH–NH–CO–), which enables Schiff base formation and coordination with metal ions, while the pyridinyl moiety enhances π-π stacking interactions and solubility in polar solvents .
Properties
IUPAC Name |
2-(pyridin-4-ylmethylamino)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-17-13(18)11-3-1-2-4-12(11)16-9-10-5-7-15-8-6-10/h1-8,16H,9,14H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXDVDBGTHRFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727198 | |
| Record name | 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712277-67-3 | |
| Record name | 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide typically involves the reaction of pyridin-4-ylmethylamine with benzohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylmethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-ylmethylamino oxides, while reduction may produce pyridin-4-ylmethylamines.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that compounds similar to 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide exhibit antimicrobial properties. For instance, studies on substituted benzamides have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics . The structural similarities with known antimicrobial agents highlight the need for further exploration of this compound's efficacy against resistant strains.
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Benzohydrazide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. For example, derivatives with similar structures have demonstrated significant activity against human colorectal carcinoma cell lines . This suggests that 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide could be a candidate for further development in cancer therapeutics.
Mechanistic Studies
2.1 Enzyme Inhibition
A notable mechanism of action for compounds related to 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide is the inhibition of key enzymes involved in disease processes. For instance, studies have focused on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is crucial for DNA synthesis and repair . Inhibition of this enzyme can lead to decreased proliferation of cancer cells and bacteria.
2.2 Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide to various biological targets. These studies provide insights into the compound's potential effectiveness and help identify specific interactions at the molecular level that could be exploited for therapeutic purposes .
Material Science Applications
3.1 Synthesis of Novel Materials
Beyond biological applications, 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide can serve as a precursor for synthesizing novel materials with unique properties. Its ability to form coordination complexes with metals may lead to applications in catalysis and materials science, particularly in creating new polymers or nanomaterials with enhanced functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-4-ylmethylamino group can form hydrogen bonds or other interactions with the active sites of enzymes, potentially inhibiting their activity. The benzohydrazide core may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 7i ) increase refractive indices, likely due to enhanced polarizability .
- Bulky substituents (e.g., diphenylethyl in 7j ) reduce melting points, suggesting disrupted crystal packing .
- The target compound’s pyridine ring may improve solubility compared to quinoline-containing analogs like 7h or 7i .
Antimicrobial Activity
- Acylhydrazine Derivatives () : Schiff bases like Compound I (MIC = 0.125 mg/mL against Klebsiella pneumoniae) demonstrate that halogen substituents (e.g., bromo, chloro) enhance antibacterial activity. The pyridine group in the target compound may mimic these electronic effects .
- Triazine-Benzohydrazide Hybrids () : Derivatives with pyrazine and triazine rings show broad-spectrum antimicrobial activity. The target compound’s pyridine ring could offer similar π-stacking interactions with microbial enzymes .
Anticancer Potential
- Oxadiazole-Phosphonate Derivatives () : Compounds with pyridine-linked oxadiazoles (e.g., 126 , IC₅₀ = 9.5 µM against HCT116) highlight the role of heterocycles in cytotoxicity. The target compound’s hydrazide group may act as a chelator, enhancing metal-mediated DNA damage .
Corrosion Inhibition
| Inhibitor Name (1 M HCl) | Concentration (M) | Edes (V) |
|---|---|---|
| HDZ-3 (Benzylidene-dimethylphenyl benzohydrazide) | 10⁻³ | -0.09 |
| Target Compound (hypothetical) | 10⁻³ | Predicted: -0.10 to -0.15 |
Analysis :
- HDZ-3 ’s benzylidene group enhances adsorption on metal surfaces via planar geometry. The target compound’s pyridine ring may improve inhibition efficiency through stronger coordination with iron surfaces .
Mechanistic Insights and Comparative Advantages
- Electron-Donating vs. Withdrawing Groups : Nitro and halogen substituents (e.g., in 7i , Compound I ) improve bioactivity but may reduce solubility. The target compound’s pyridine balances electronic effects without extreme hydrophobicity .
- Heterocyclic Synergy: Quinoline (in 7h) and coumarin (in 7k) rings enhance fluorescence and metal chelation, whereas the target’s pyridine offers simpler synthetic accessibility .
- Schiff Base Versatility : Unlike rigid triazine hybrids (), the target compound’s hydrazide group allows dynamic Schiff base formation, adaptable to varied biological targets .
Biological Activity
2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide can be represented as follows:
This structure includes a pyridine ring connected to a benzohydrazide moiety, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzohydrazide derivatives, including 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide. The compound has shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide has been explored in various cancer cell lines. In vitro studies demonstrated that the compound inhibits cell proliferation effectively.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung cancer) | 5.5 |
| HeLa (Cervical cancer) | 4.2 |
| MCF-7 (Breast cancer) | 6.0 |
These values suggest that the compound is particularly potent against HeLa cells, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds like 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide have shown promise in reducing inflammatory markers. Studies have reported that the compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Structure-Activity Relationship (SAR)
The biological activity of benzohydrazide derivatives is often linked to their structural features. The presence of the pyridine ring appears to enhance the interaction with biological targets, improving both antimicrobial and anticancer efficacy. Modifications on the hydrazide moiety can further influence potency and selectivity .
Study Example 1: Antimicrobial Evaluation
In a study conducted on various synthesized benzohydrazides, including derivatives similar to 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide, researchers found that certain substitutions on the aromatic rings significantly impacted antimicrobial activity. The study concluded that compounds with a pyridine substituent exhibited superior antibacterial properties compared to those without .
Study Example 2: Anticancer Screening
Another investigation involved screening several hydrazone derivatives against multiple cancer cell lines. The results indicated that compounds featuring a pyridine linkage demonstrated enhanced cytotoxicity compared to their non-pyridine counterparts, reinforcing the importance of structural modifications in drug design .
Q & A
Q. What computational methods are suitable for predicting the electrochemical behavior of benzohydrazide derivatives in corrosion inhibition?
- Answer : Density Functional Theory (DFT) calculates parameters like HOMO-LUMO energy gaps and Fukui indices to predict adsorption on metal surfaces. For instance, (E)-N′-benzylidene-2-((2,3-dimethylphenyl)amino)benzohydrazide (HDZ-3) exhibited a desorption potential of -0.09 V in 1 M HCl, correlating with its electron-donating substituents enhancing inhibitor-metal interactions .
Data Contradiction and Analysis
Q. How can discrepancies in biological activity data (e.g., MIC values) for structurally similar benzohydrazides be resolved?
- Answer : Contradictions may arise from assay variations (e.g., REMA vs. broth dilution) or strain-specific resistance. Standardizing protocols (e.g., CLSI guidelines) and cross-validating with in silico docking (e.g., targeting mycobacterial enoyl-ACP reductase) can clarify structure-activity relationships. For example, pyridyl vs. phenyl substitutions alter binding affinities by ~2 kcal/mol in docking studies .
Q. Why do some benzohydrazides show dual analgesic and ulcerogenic effects, and how can this be mitigated?
- Answer : The hydrazide moiety’s COX-1/COX-2 inhibition ratio determines ulcerogenicity. Derivatives with bulky substituents (e.g., 8-hydroxyquinoline hybrids) reduce gastric toxicity by minimizing COX-1 binding. Preclinical models (e.g., rat paw edema assays) should prioritize compounds with >10-fold selectivity for COX-2 .
Methodological Guidance
Q. What strategies are effective for improving the metabolic stability of benzohydrazide-based inhibitors?
- Answer : Fluorination (e.g., trifluoromethyl groups) enhances metabolic stability by reducing CYP450-mediated oxidation. Deuterium incorporation at labile C–H bonds (e.g., hydrazide NH) further prolongs half-life. In vitro microsomal assays (e.g., human liver microsomes) quantify stability improvements .
Q. How can electrochemical impedance spectroscopy (EIS) be applied to study benzohydrazide corrosion inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
